3-(2-N,N-Dimethylsulfamoylphenyl)phenol
Description
3-(2-N,N-Dimethylsulfamoylphenyl)phenol is a phenolic derivative characterized by a sulfamoyl group (N,N-dimethylsulfamoyl) attached to the phenyl ring at the ortho position relative to the hydroxyl group. The dimethylsulfamoyl group enhances solubility in polar solvents and may influence biological activity by modulating interactions with enzymes or receptors .
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-15(2)19(17,18)14-9-4-3-8-13(14)11-6-5-7-12(16)10-11/h3-10,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFDKPVCTLXJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-N,N-Dimethylsulfamoylphenyl)phenol typically involves the reaction of 2-aminophenol with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes cyclization to form the final product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-N,N-Dimethylsulfamoylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(2-N,N-Dimethylsulfamoylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-(2-N,N-Dimethylsulfamoylphenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the dimethylsulfamoyl group can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-(2-N,N-Dimethylsulfamoylphenyl)phenol with analogous phenolic and sulfonamide-containing compounds:
Key Observations:
- Positional Isomerism: The ortho vs. para placement of the dimethylsulfamoyl group in phenolic derivatives (e.g., this compound vs. 4-(3-N,N-dimethylsulfamoylphenyl)phenol) significantly impacts steric hindrance and electronic distribution, which may alter reactivity and binding affinity in biological systems .
Reactivity and Environmental Behavior
Degradation and Oxidation
- Fenton Oxidation: Compounds like 2-Nitro-4-methoxyaniline (2-N) and 3-Nitro-4-methoxyaniline (3-N) are efficiently degraded by Fenton reagents under optimized conditions (pH 4, H₂O₂:Fe²⁺ = 7:4 mmol/L). However, sulfamoyl-containing phenols may exhibit resistance to oxidation due to the electron-withdrawing nature of the sulfamoyl group, which stabilizes the aromatic ring .
Pharmaceutical and Industrial Relevance
- Thioridazine Analogs: The dimethylsulfamoyl group is a key feature in pharmaceuticals like Thioridazine (CAS 316814), a phenothiazine antipsychotic.
- Material Science: Phenol esters (e.g., 4-acetoxyphenyl benzoate) are used in polymer synthesis. Sulfamoyl-substituted phenols could serve as flame retardants or crosslinking agents due to their thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
